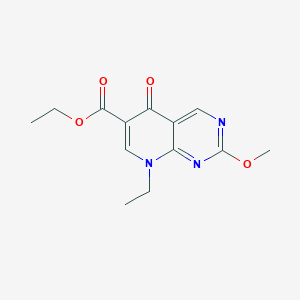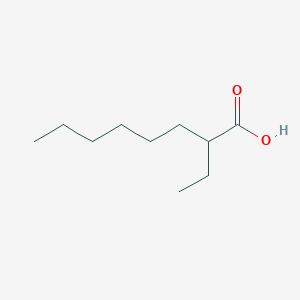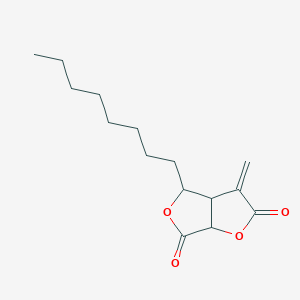
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
作用机制
TBOA inhibits glutamate transporters by binding to the substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
生化和生理效应
TBOA has been shown to have significant effects on glutamate levels in the brain. In animal studies, TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
TBOA is a potent inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its effects on glutamate levels can be unpredictable, and it can lead to excitotoxicity and neuronal damage. Additionally, TBOA is not selective for any particular glutamate transporter subtype, making it difficult to study the specific effects of individual transporters.
未来方向
There are several potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific effects of individual transporters. Another area of interest is the development of TBOA derivatives that have reduced excitotoxicity and neuronal damage. Additionally, TBOA could be used as a tool for studying the role of glutamate in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
合成方法
The synthesis of TBOA involves the reaction between 4-ethynylphenyl magnesium bromide and 4-pentyl-2,6,7-trioxabicyclo[2.2.2]oct-5-ene-3,8-dione in the presence of a palladium catalyst. The reaction yields TBOA as a white crystalline solid.
科研应用
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
性质
CAS 编号 |
108614-29-5 |
|---|---|
产品名称 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-(4-ethynylphenyl)-4-pentyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O3/c1-3-5-6-11-17-12-19-18(20-13-17,21-14-17)16-9-7-15(4-2)8-10-16/h2,7-10H,3,5-6,11-14H2,1H3 |
InChI 键 |
MCVGRCRCHYKXQU-UHFFFAOYSA-N |
SMILES |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
规范 SMILES |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
其他 CAS 编号 |
108614-29-5 |
同义词 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



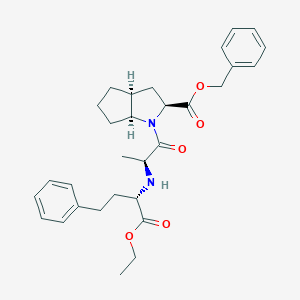
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
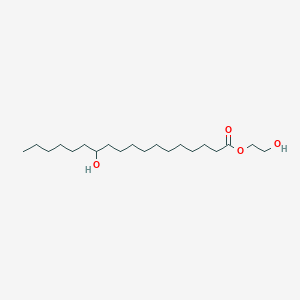
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
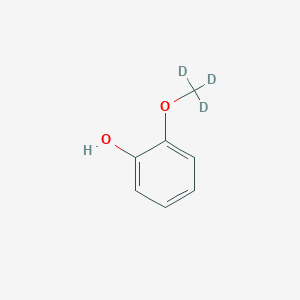
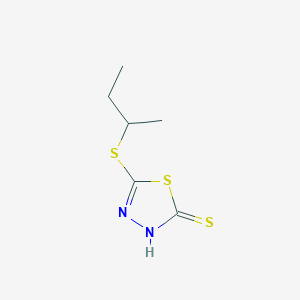
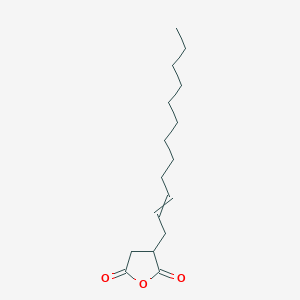
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

